Cu(II) Complex DNA Binding Affinity Modulation
Morpholino(pyridin-4-yl)methanethione, when incorporated as the tridentate (O,N,N) Schiff base ligand HL in Cu(II) complexes, enables tunable CT-DNA binding constants through alteration of the carboxylate co-ligand [1]. Complex [Cu(L)(pa)] (1) exhibits a binding constant of 1.68 × 10⁵ M⁻¹, whereas Complex [Cu(L)(mb)] (2) achieves a 35% higher binding constant of 2.271 × 10⁵ M⁻¹ [1]. Fluorescence quantum yields (Φs) similarly differentiate: Complex 1 yields 0.129 versus Complex 2 at 0.117 [1].
| Evidence Dimension | CT-DNA binding constant (M⁻¹) |
|---|---|
| Target Compound Data | Complex [Cu(L)(pa)] (1): 1.68 × 10⁵ M⁻¹; Complex [Cu(L)(mb)] (2): 2.271 × 10⁵ M⁻¹ |
| Comparator Or Baseline | Complex 1 (pa = 3-phenylacrylate) vs. Complex 2 (mb = p-methylbenzoate) |
| Quantified Difference | Complex 2 exhibits 35% higher binding constant (2.271 × 10⁵ vs. 1.68 × 10⁵ M⁻¹) |
| Conditions | CT-DNA binding assay using electronic absorption and fluorescence spectroscopic techniques at room temperature; Cu(II) complexes with distorted square pyramidal geometry |
Why This Matters
Demonstrates that the morpholino-thioamide scaffold is not a passive ligand but actively enables systematic tuning of DNA binding properties, offering a quantifiable advantage for designing metal-based therapeutics or DNA probes with defined affinity.
- [1] Paul, A., Mistri, S., Bhunia, A., Manna, S., Puschmann, H., & Manna, S. C. (2016). Synthesis, crystal structure, DFT/TDDFT calculation, photophysical properties and DNA binding studies of morpholino moiety ligand based two Cu(II) complexes in combination with carboxylates. RSC Advances, 6(65), 60487-60501. DOI: 10.1039/c6ra05570b. View Source
